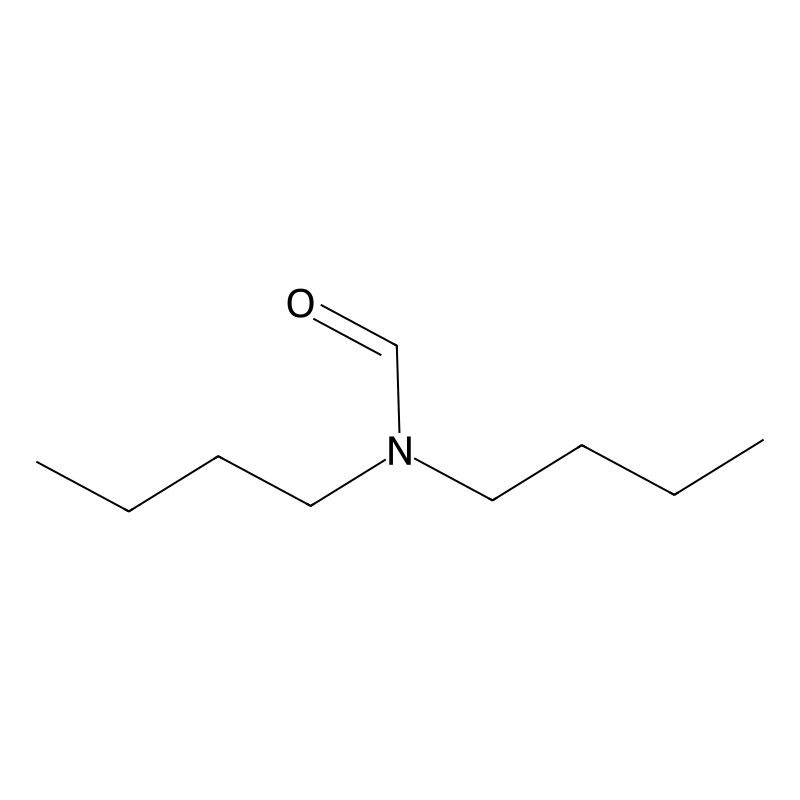N,N-Dibutylformamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent
N,N-DBF is a polar aprotic solvent, meaning it can dissolve a wide range of polar and nonpolar substances. This makes it useful in various research settings, such as organic synthesis, crystallization, and extraction Source: Royal Society of Chemistry.
Organic Synthesis
Due to its solvating properties, N,N-DBF can be used as a reaction medium for various organic synthesis reactions. It can also be used as a reactant or catalyst in some specific reactions Source: Sigma-Aldrich: .
Research on its own properties
As a chemical compound, N,N-DBF itself can be a subject of scientific research. Studies may investigate its physical and chemical properties, such as its boiling point, viscosity, or reactivity with other substances.
N,N-Dibutylformamide is an organic compound with the molecular formula C₉H₁₉NO, characterized by a formamide functional group where two butyl groups are attached to the nitrogen atom. This compound appears as a colorless liquid with a faint odor and is known for its high solubility in organic solvents and moderate solubility in water. It has a molecular weight of 157.26 g/mol and is classified under amides, which are derivatives of carboxylic acids.
There is currently no scientific literature available on the specific mechanism of action of DBF in biological systems.
In specific conditions, N,N-dibutylformamide may also engage in photo
N,N-Dibutylformamide can be synthesized through several methods:
- Direct Amidation: This method involves the reaction of butylamine with formic acid or its derivatives under controlled conditions.
- Transamidation: In this process, a suitable butylamine reacts with another amide (like N,N-dimethylformamide) to replace one of its substituents.
- Reduction of Butyl Isocyanate: The reduction of butyl isocyanate using reducing agents such as lithium aluminum hydride can yield N,N-dibutylformamide.
These methods allow for varying degrees of purity and yield based on reaction conditions.
N,N-Dibutylformamide finds applications in several fields:
- Solvent: It is used as a solvent for organic reactions due to its ability to dissolve a wide range of compounds.
- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Plasticizer: Its properties make it suitable for use as a plasticizer in polymer chemistry.
Interaction studies involving N,N-dibutylformamide primarily focus on its reactivity with other chemical species. For instance, it can interact with Lewis acids to form stable adducts. Additionally, studies have indicated that it may react violently under certain conditions when mixed with strong oxidizers or reactive amines, highlighting the importance of understanding its chemical behavior in various environments .
N,N-Dibutylformamide shares structural similarities with other formamides and amides. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Properties |
|---|---|---|
| N,N-Dimethylformamide | C₃H₇NO | Common solvent; potential carcinogen |
| N-Methylformamide | C₂H₅NO | Less toxic; used in organic synthesis |
| N-Ethylformamide | C₄H₉NO | Lower boiling point; used in pharmaceuticals |
| N,N-Diethylformamide | C₆H₁₃NO | Similar solvent properties |
Uniqueness of N,N-Dibutylformamide
N,N-Dibutylformamide is unique due to its larger butyl groups compared to other similar compounds like N,N-dimethylformamide or N-methylformamide. This structural difference impacts its physical properties such as boiling point, solubility, and reactivity, making it particularly useful in specific applications where larger alkyl groups enhance solvation capabilities or modify interaction characteristics.
XLogP3
UNII
GHS Hazard Statements
H302 (69.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (64.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (29.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (64.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (68.7%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








